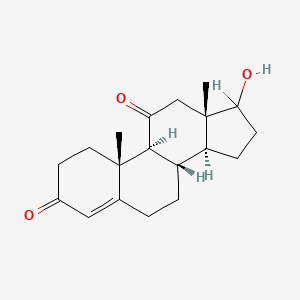

17-Hydroxyandrost-4-ene-3,11-dione

Overview

Description

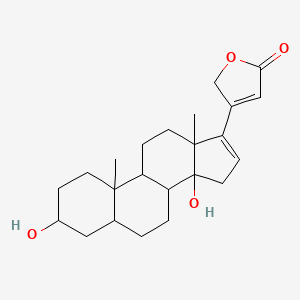

17-Hydroxyandrost-4-ene-3,11-dione, also known as 11β-Hydroxyandrost-4-ene-3,17-dione, is an endogenous, naturally occurring steroid and androgen prohormone . It is primarily produced in the adrenal glands . It has a certain affinity for activating the glucocorticoid receptor, thereby participating in the regulation of the body’s metabolism, immunity, and inflammatory response .

Synthesis Analysis

The synthesis of 17-Hydroxyandrost-4-ene-3,11-dione can be achieved from natural sterols such as phytosterols or cholesterol . It is a primary adrenal steroid in mammals and also a key precursor in the syntheses of halogenated corticoids .Molecular Structure Analysis

The molecular formula of 17-Hydroxyandrost-4-ene-3,11-dione is C19H26O3 . Its molecular weight is 302.4079 . The IUPAC Standard InChI is InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15-,17+,18-,19-/m1/s1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 17-Hydroxyandrost-4-ene-3,11-dione include a molecular weight of 302.41, a density of 1.19±0.1 g/cm3 (Predicted), a melting point of 226-227 °C, and a boiling point of 475.3±45.0 °C (Predicted) .Scientific Research Applications

Radioimmunoassay Development

Simpson and Wright (1977) developed a radioimmunoassay for 17β-Hydroxyandrost-4-ene-3,11-dione. This assay, involving antiserum and a purification step, was used for sexing live fish in experimental studies, showcasing its application in wildlife research and endocrinology (Simpson & Wright, 1977).

Microbial Transformation Studies

Xiong et al. (2006) investigated the microbial transformation of androst-4-ene-3,17-dione by Beauveria bassiana. They observed hydroxylation and reduction of the steroid, indicating the potential of this fungus in biotransformation and pharmaceutical applications (Xiong et al., 2006).

Chemical Synthesis

Hossain, Kirk, and Mitra (1976) reported the first chemical synthesis of 7α-hydroxyandrost-4-ene-3,17-dione, providing a basis for further chemical and pharmacological studies on this steroid (Hossain, Kirk, & Mitra, 1976).

Metabolism in Prostatic Cancer Patients

Poon et al. (1992) utilized liquid chromatography with thermospray mass spectrometry to detect 4-hydroxyandrost-4-ene-3,17-dione and its metabolites in urinary extracts from prostatic cancer patients. This study highlights the application of advanced analytical techniques in understanding the metabolism of steroids in cancer research (Poon et al., 1992).

Biochemical Material Research

Ren et al. (2014) conducted research on the biochemical transformation of androst-4-en-3,17-dione using Colletotrichum lini, producing hydroxylated derivatives. This study underlines the role of microbial biotransformation in producing pharmaceutical intermediates (Ren et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on 17-Hydroxyandrost-4-ene-3,11-dione could involve further exploration of its biosynthesis from natural sterols , as well as its role in diseases such as Cushing’s syndrome and congenital adrenal hyperplasia . Additionally, it can be used as a biomarker for guiding primary aldosteronism subtyping in adrenal vein sampling .

properties

IUPAC Name |

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPMRQZHJLJSBO-LZFPPVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Hydroxyandrost-4-ene-3,11-dione | |

CAS RN |

53187-98-7 | |

| Record name | 11-Ketotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

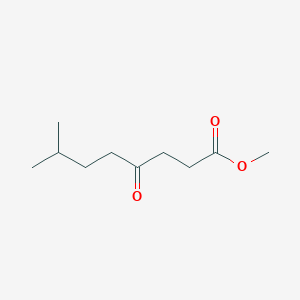

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-3-(4-methylphenyl)sulfonyl-3,6-diazabicyclo[2.2.1]heptane](/img/structure/B1615041.png)

![2-[(2,4-Dinitrophenyl)amino]-3-sulfopropanoic acid](/img/structure/B1615051.png)